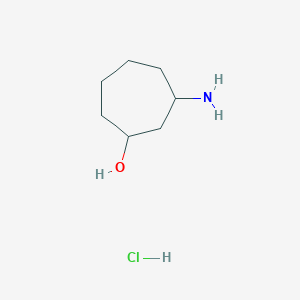

3-Amino-cycloheptanol hydrochloride

Description

3-Amino-cycloheptanol hydrochloride is a cycloheptanol derivative featuring an amino group at the 3-position, stabilized as a hydrochloride salt. These compounds are typically utilized in pharmaceutical and agrochemical research due to their ability to modulate biological targets through hydrogen bonding, steric effects, and conformational flexibility .

The seven-membered cycloheptanol ring confers unique properties compared to smaller rings. Cycloheptanol derivatives exhibit reduced ring strain compared to cyclopropane or cyclobutane systems, enhancing stability while retaining conformational adaptability for interactions with enzymes or receptors .

Properties

IUPAC Name |

3-aminocycloheptan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOZVGDMPWWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-cycloheptanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a ketone precursor followed by amination. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-cycloheptanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Amino-cycloheptanol, such as ketones, aldehydes, and substituted amines .

Scientific Research Applications

Pharmaceutical Applications

3-Amino-cycloheptanol hydrochloride is primarily recognized for its potential in drug development, especially for respiratory conditions. Its structural properties allow it to function as an intermediate in synthesizing various therapeutic agents.

Respiratory Therapeutics

The compound has been studied for its secretolytic properties, which enhance mucociliary clearance in the respiratory tract. This is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and asthma, where mucus accumulation can lead to severe breathing difficulties.

Enzyme Interaction Studies

Research indicates that this compound may influence enzyme activities, such as carbonic anhydrase, which is crucial in maintaining acid-base balance and facilitating gas exchange in tissues. This interaction could lead to significant physiological effects, including modulation of metabolic pathways.

Synthesis and Industrial Applications

The synthesis of this compound typically involves hydrogenation processes followed by acidification. The compound serves as a precursor in the production of fine chemicals and polymers within industrial settings.

Synthetic Routes

The preparation of this compound can be achieved through various synthetic methods, including:

- Hydrogenation of 3-nitrocycloheptanol

- Acidification with hydrochloric acid

These methods are scalable for industrial production, ensuring that the compound meets quality standards for commercial applications.

Biological Research Applications

In biological contexts, this compound has been utilized to study the effects of amino alcohols on cellular processes. Its ability to modulate enzyme activities makes it a valuable tool in biochemical research.

Case Studies

- Study on Mucociliary Clearance : A study demonstrated that the compound significantly enhances mucus clearance in animal models of respiratory distress, suggesting its potential as a therapeutic agent for mucus-related respiratory disorders .

- Enzyme Activity Modulation : Another research project focused on the interaction between this compound and carbonic anhydrase, revealing insights into how amino alcohols can influence enzyme kinetics and metabolic processes .

Comparative Analysis with Related Compounds

| Compound Name | Structural Configuration | Key Applications |

|---|---|---|

| This compound | Cyclic amino alcohol | Respiratory therapeutics, enzyme modulation |

| Ambroxol | Similar structure | Mucolytic agent |

| Cis-4-Aminocyclohexanol | Different configuration | Various pharmaceutical applications |

Mechanism of Action

The mechanism of action of 3-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in additional interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences between 3-amino-cycloheptanol hydrochloride and its analogs include ring size, substituent positioning, and molecular weight. Below is a comparative analysis:

Key Observations :

- Smaller rings (e.g., cyclobutanol) exhibit higher ring strain but may enhance reactivity .

- Substituents: Methyl or ethyl groups (e.g., in 3-Amino-1-methyl-cyclohexanol hydrochloride) introduce steric hindrance, affecting solubility and metabolic stability .

- Solubility: Hydrochloride salts generally improve water solubility. For example, 3-aminocyclohexanol hydrochloride is highly soluble in polar solvents, a trait likely shared by the cycloheptanol analog .

Biological Activity

3-Amino-cycloheptanol hydrochloride is a cyclic amino alcohol with potential applications in various biological and medicinal fields. Its unique structure, characterized by a seven-membered ring, distinguishes it from other similar compounds, such as cyclohexanols. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C7H13NO·HCl

- Molecular Weight : 161.64 g/mol

The compound is typically synthesized through hydrogenation of 3-nitrocycloheptanol followed by hydrochloric acid treatment. This process results in a product that can engage in various chemical reactions such as oxidation, reduction, and substitution.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with cellular components. It may influence biochemical pathways related to mucous membrane function and respiratory health by promoting mucus production and enhancing surfactant synthesis in lung cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Respiratory Effects : The compound has been studied for its potential in treating respiratory conditions. It may enhance mucociliary clearance and improve lung function by affecting bronchial secretions.

- Enzyme Interaction : It is used in studies examining the effects of amino alcohols on cellular processes and enzyme activities, suggesting its role as a biochemical modulator.

Case Studies

- Bronchial Function Improvement : In a study comparing various compounds for their effects on bronchial flow resistance, similar amino alcohols demonstrated significant improvements in lung function parameters, indicating potential for this compound in respiratory therapies .

- Catalytic Applications : Research has shown that derivatives of cycloheptanol can act as catalysts in organic reactions, which may extend to this compound. Its use in synthesizing complex organic molecules highlights its versatility in chemical biology applications .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Trans-3-Amino-cyclohexanol | Six-membered ring | Respiratory effects; enzyme interactions |

| Trans-4-Amino-cyclohexanol | Six-membered ring | Similar enzyme interactions |

| Ambroxol (metabolite) | Six-membered ring | Bronchosecretolytic properties |

This table illustrates the structural differences and highlights how the seven-membered ring structure of this compound may provide distinct biological activities compared to its six-membered analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.